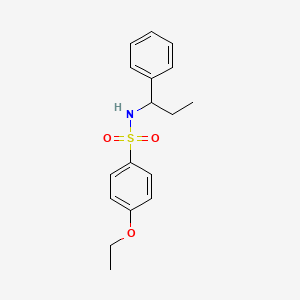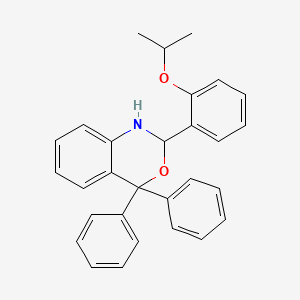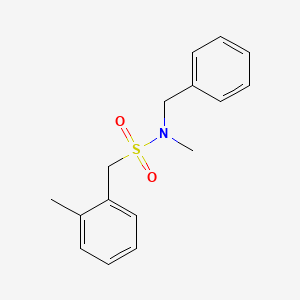
4-ethoxy-N-(1-phenylpropyl)benzenesulfonamide
Overview
Description
4-ethoxy-N-(1-phenylpropyl)benzenesulfonamide, also known as EPPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of sulfonamides and has been found to have a range of interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-phenylpropyl)benzenesulfonamide is not fully understood, but it is thought to be related to its ability to inhibit the activity of certain proteins in the body. Specifically, this compound has been found to inhibit the activity of HIF-1α and HSP90, both of which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, and depend on a number of different factors, including the dose, route of administration, and duration of exposure. Some of the most notable effects of this compound include the inhibition of neuronal activity, the induction of cell death in certain types of brain cells, and the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-ethoxy-N-(1-phenylpropyl)benzenesulfonamide in lab experiments is that it has been extensively studied and characterized, and its mechanism of action is relatively well-understood. Additionally, this compound is relatively easy to synthesize and purify, and can be obtained in relatively large quantities.
However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic at high doses, and its effects can be difficult to predict in vivo. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings is not yet fully understood.
Future Directions
There are a number of interesting future directions for research on 4-ethoxy-N-(1-phenylpropyl)benzenesulfonamide. For example, further studies could be conducted to better understand the mechanism of action of this compound, and to identify other proteins that may be affected by this compound. Additionally, studies could be conducted to better understand the safety and efficacy of this compound in humans, and to identify potential clinical applications for this compound in the treatment of neurological and oncological disorders. Finally, studies could be conducted to identify other compounds that may be related to this compound, and to investigate their potential uses in scientific research.
Scientific Research Applications
4-ethoxy-N-(1-phenylpropyl)benzenesulfonamide has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, this compound has been found to have a number of interesting properties that make it a promising candidate for further investigation. For example, this compound has been shown to inhibit the activity of a protein called HIF-1α, which is involved in the regulation of oxygen levels in the brain. This inhibition has been found to have a number of interesting effects, including the suppression of neuronal activity and the induction of cell death in certain types of brain cells.
In cancer research, this compound has been found to have a number of interesting properties as well. For example, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer cells and lung cancer cells. This inhibition has been found to be due to the ability of this compound to disrupt the function of a protein called HSP90, which is involved in the regulation of cell growth and survival.
properties
IUPAC Name |
4-ethoxy-N-(1-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-3-17(14-8-6-5-7-9-14)18-22(19,20)16-12-10-15(11-13-16)21-4-2/h5-13,17-18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDZWXRSTXJHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[(4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B4713628.png)
![N-(2-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4713631.png)

![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4713639.png)
![1-(2-fluorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4713647.png)
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide](/img/structure/B4713655.png)

![2-{5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4713665.png)
![4-chloro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4713673.png)


![3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4713712.png)
